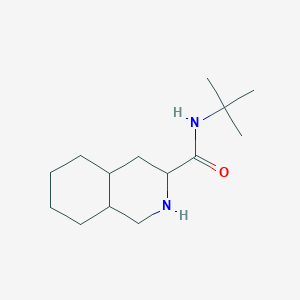

N-(tert-butyl)decahydroisoquinoline-3-carboxamide

Overview

Description

N-(tert-butyl)decahydroisoquinoline-3-carboxamide is a chemical compound with the molecular formula C14H26N2O. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its solid physical form and is often stored under inert conditions to maintain its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-butyl)decahydroisoquinoline-3-carboxamide involves several steps. One common method includes the reaction of decahydroisoquinoline with tert-butyl isocyanate under controlled conditions. The reaction typically requires an inert atmosphere and room temperature to ensure the desired product’s formation .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized to achieve high yields and purity, often exceeding 95% .

Chemical Reactions Analysis

Types of Reactions

N-(tert-butyl)decahydroisoquinoline-3-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents, resulting in the formation of reduced derivatives.

Substitution: Substitution reactions involve replacing one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized isoquinoline derivatives, while reduction can produce reduced amide compounds .

Scientific Research Applications

N-(tert-butyl)decahydroisoquinoline-3-carboxamide has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of various organic compounds.

Biology: This compound is used in biochemical studies to understand its interactions with biological molecules.

Industry: The compound is utilized in the manufacture of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of N-(tert-butyl)decahydroisoquinoline-3-carboxamide involves its interaction with specific molecular targets. In the context of HIV protease inhibitors, the compound binds to the active site of the HIV protease enzyme, inhibiting its activity and preventing the maturation of viral particles . This inhibition is crucial for the compound’s antiviral properties.

Comparison with Similar Compounds

Similar Compounds

- N-tert-butyl-2-[(S)-3-(2-chloro-4-nitrobenzamido)-2-hydroxypropyl]decahydroisoquinoline-3-carboxamide

- N-tert-butyl-2-{(S)-2-[(S)-1-(2-chloro-4-nitrobenzoyl)pyrrolidin-2-yl]-2-hydroxyethyl}decahydroisoquinoline-3-carboxamide

Uniqueness

N-(tert-butyl)decahydroisoquinoline-3-carboxamide is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Its role as an intermediate in the synthesis of HIV protease inhibitors highlights its significance in medicinal chemistry .

Biological Activity

N-(tert-butyl)decahydroisoquinoline-3-carboxamide, also known by its chemical structure (3S,4aS,8aS)-N-(tert-butyl)decahydroisoquinoline-3-carboxamide, is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides an overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₅H₁₉N₃O

- Molecular Weight : 238.37 g/mol

- CAS Number : 136465-81-1

- Structural Features : The compound features a decahydroisoquinoline core with a tert-butyl group and a carboxamide functional group, contributing to its biological properties.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of Decahydroisoquinoline Core : Achieved through hydrogenation reactions.

- Introduction of Tert-Butyl Group : Via alkylation reactions using tert-butyl halides.

- Amidation Reaction : To introduce the carboxamide group using carboxylic acids and amines.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Its mechanism may involve:

- Enzyme Inhibition : Modulating the activity of specific enzymes, potentially influencing metabolic pathways.

- Receptor Binding : Interacting with neurotransmitter receptors, which may affect signaling pathways in the nervous system.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

- Antidepressant Effects : Studies suggest that this compound may have potential antidepressant properties by modulating neurotransmitter systems.

- Anti-inflammatory Activity : It has been shown to reduce inflammation in various models.

- Neuroprotective Effects : The compound may protect neuronal cells from damage, indicating potential use in neurodegenerative diseases.

Case Study 1: Metabolism and Pharmacokinetics

A study highlighted the metabolism of this compound in mice, where metabolites were identified in urine samples. This research provided insights into its pharmacokinetic profile and potential drug-drug interactions with other compounds like saquinavir .

Case Study 2: Antidepressant Activity

In a controlled study involving animal models, this compound demonstrated significant antidepressant-like effects when administered at specific dosages. Behavioral assays indicated improvements in mood-related parameters compared to control groups.

Comparative Table of Biological Activities

Properties

IUPAC Name |

N-tert-butyl-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O/c1-14(2,3)16-13(17)12-8-10-6-4-5-7-11(10)9-15-12/h10-12,15H,4-9H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPZBXVBPICTBDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1CC2CCCCC2CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20869858 | |

| Record name | N-tert-Butyldecahydroisoquinoline-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20869858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of N-(tert-butyl)decahydroisoquinoline-3-carboxamide in pharmaceutical chemistry?

A1: this compound is not a pharmaceutical itself but serves as a crucial building block in synthesizing HIV protease inhibitors like nelfinavir [, ]. These inhibitors work by targeting the HIV protease enzyme, essential for viral replication. By inhibiting this enzyme, they disrupt the HIV life cycle and prevent the virus from multiplying.

Q2: Can you describe the synthetic route for incorporating this compound into nelfinavir?

A2: In the synthesis of nelfinavir, this compound is reacted with a specifically prepared epoxide intermediate, benzyl (R)-1-((S)-oxiran-yl)-2-(phenylthio) ethyl carbamate []. This reaction, facilitated by refluxing in methanol, forms a key intermediate incorporating the core structure of this compound into the developing nelfinavir molecule. Following this step, further modifications are carried out, including the removal of protecting groups and the addition of a specific carboxylic acid derivative, ultimately yielding the final nelfinavir molecule [].

Q3: What analytical techniques were employed to characterize this compound and confirm its incorporation into nelfinavir?

A3: Researchers used a combination of techniques to characterize this compound and confirm its successful incorporation into nelfinavir. Infrared (IR) spectroscopy was used to analyze the vibrations of functional groups within the molecule []. Additionally, mass spectrometry, specifically MALDI-TOF MS, was employed to determine the molecular ion and quasi-molecular ion peaks, further confirming the compound's identity []. Nuclear magnetic resonance (NMR) spectroscopy, including ¹H NMR, ¹³C NMR, DEPT, HMBC, HSQC, and DQF-COSY, provided detailed information about the compound's structure and connectivity []. By analyzing the NMR data, researchers could confidently assign the different hydrogen and carbon atoms within the molecule, confirming its structure.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.